molecular formula C6H8ClNO B1441548 2-(Chloromethyl)-5-ethyl-1,3-oxazole CAS No. 1312601-07-2

2-(Chloromethyl)-5-ethyl-1,3-oxazole

Cat. No. B1441548
M. Wt: 145.59 g/mol
InChI Key: OGHORSYJZJMPIZ-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the compound’s occurrence or synthesis .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would involve a detailed examination of these reactions, including the reagents, conditions, and mechanisms involved.


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions, and the study of the mechanisms of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Oxazole Scaffold in Therapeutic Agents

Oxazoles, including compounds like 2-(Chloromethyl)-5-ethyl-1,3-oxazole, are present in various pharmacologically active molecules of natural origin, exhibiting a wide range of therapeutic potentials. These compounds are explored for their anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties, among others. The structural flexibility of oxazoles, allowing for diverse substitution patterns, makes them valuable scaffolds in the design and development of new therapeutic agents. The therapeutic applications of oxazoles span across targeting specific enzymes or receptors involved in diseases, highlighting their importance in medicinal chemistry and drug design (Kaur et al., 2018).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of oxazole derivatives, including 2-(Chloromethyl)-5-ethyl-1,3-oxazole, is significant in the context of their potential therapeutic applications. The ABTS/PP decolorization assay, for instance, sheds light on the antioxidant activity of such compounds, emphasizing the importance of understanding the underlying reaction pathways for the development of effective antioxidants (Ilyasov et al., 2020).

Synthetic Routes and Biological Significance

The synthesis and biological significance of oxazole derivatives, including the specific compound , are of great interest due to their broad spectrum of pharmacological activities. Research into synthetic routes for oxazole compounds is crucial for the development of novel drugs with enhanced efficacy and reduced side effects. The biological activities associated with these compounds, such as anticancer, antimicrobial, and anti-inflammatory effects, underline the importance of oxazole derivatives in pharmaceutical research (Kaushik et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are included in the compound’s Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential health effects .

Future Directions

Future directions could involve further studies on the compound’s synthesis, reactions, or biological activity. This could also involve the development of new methods for its synthesis or new applications for the compound .

properties

IUPAC Name

2-(chloromethyl)-5-ethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-2-5-4-8-6(3-7)9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHORSYJZJMPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-ethyl-1,3-oxazole

CAS RN

1312601-07-2
Record name 2-(chloromethyl)-5-ethyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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